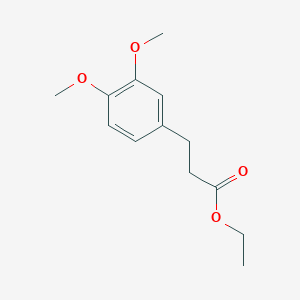

Ethyl 3-(3,4-dimethoxyphenyl)propionate

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic region typically displays signals corresponding to the substituted benzene ring protons, with the 3,4-dimethoxy substitution pattern producing distinctive chemical environments for the remaining aromatic hydrogens.

The methoxy substituents generate characteristic singlet resonances in the proton Nuclear Magnetic Resonance spectrum, typically appearing between 3.8 and 4.0 parts per million, representing the six protons of the two methoxy groups. The propanoate chain contributes multiple signal sets, including the characteristic ethyl ester pattern with a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the ester oxygen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with the carbonyl carbon appearing in the characteristic ester region around 172-174 parts per million. The aromatic carbon signals provide information about the substitution pattern, with the methoxy-bearing carbons exhibiting downfield shifts relative to unsubstituted aromatic positions. The aliphatic carbon atoms of the propanoate chain display chemical shifts consistent with their electronic environments and hybridization states.

The methylene groups connecting the aromatic ring to the ester functionality typically appear as complex multipiples due to their proximity to the aromatic system and the influence of the electron-withdrawing ester group. Integration ratios confirm the molecular composition, with the aromatic protons, methoxy groups, and aliphatic chain segments contributing predictable signal intensities.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic vibrational fingerprints for this compound, with the carbonyl stretch representing the most diagnostic feature. The ester carbonyl typically appears as a strong absorption band around 1730-1740 wavenumbers, consistent with aliphatic ester functionality. The aromatic carbon-carbon stretching vibrations contribute multiple bands in the 1450-1650 wavenumber region, while the methoxy groups produce characteristic carbon-oxygen stretching absorptions.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, distinct from the aliphatic carbon-hydrogen stretches that occur at lower frequencies. The ester carbon-oxygen stretching modes contribute strong absorptions in the 1000-1300 wavenumber region, providing additional structural confirmation for the propanoate functionality.

Mass spectrometric analysis confirms the molecular weight of 238.28 atomic mass units and provides fragmentation patterns characteristic of dimethoxyphenyl propanoate esters. The molecular ion peak appears at mass-to-charge ratio 238, with common fragmentation pathways including loss of the ethoxy group (mass 45) and cleavage of the propanoate chain to generate the dimethoxyphenyl fragment.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Molecular Weight | 238.28 g/mol | Molecular ion |

| Carbonyl Stretch | 1730-1740 cm⁻¹ | Ester C=O |

| Methoxy C-H | 3.8-4.0 ppm | OCH₃ groups |

| Density | 1.067 g/cm³ | Physical property |

| Boiling Point | 320.1°C | Thermal property |

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of this compound. Computational optimization studies using standard basis sets reveal the preferred conformational arrangements and relative energies of different rotational isomers. The calculations typically employ popular functionals such as B3LYP or PBE0 with correlation-consistent basis sets to achieve reliable geometric and energetic predictions.

The computed bond lengths and angles align with experimental crystallographic data for related compounds, validating the theoretical approach. The methoxy substituents adopt orientations that minimize steric interactions while maximizing electronic stabilization through resonance effects with the aromatic ring system. The propanoate chain exhibits conformational flexibility, with multiple low-energy conformers accessible at ambient conditions.

Vibrational frequency calculations confirm the absence of imaginary frequencies for optimized structures, indicating true energy minima. The computed vibrational spectra provide excellent correlation with experimental infrared data, supporting the accuracy of the theoretical models. Thermodynamic properties including enthalpy, entropy, and Gibbs free energy emerge from the computational analysis, enabling predictions of temperature-dependent behavior and equilibrium constants.

The calculated dipole moment reflects the polar nature of the molecule due to the ester functionality and methoxy substituents. Polarizability calculations indicate the response of the electron distribution to external electric fields, relevant for understanding intermolecular interactions and solvent effects.

Molecular Orbital Analysis

Molecular orbital analysis reveals the electronic structure of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The highest occupied molecular orbital typically exhibits significant aromatic character, with substantial electron density localized on the dimethoxyphenyl ring system and extending onto the methoxy oxygen atoms.

The lowest unoccupied molecular orbital generally shows aromatic antibonding character with nodes positioned strategically throughout the benzene ring framework. The energy gap between these frontier orbitals provides insights into the optical properties and chemical reactivity of the compound. Typical highest occupied molecular orbital-lowest unoccupied molecular orbital gaps for dimethoxyphenyl compounds range from 4-6 electron volts, indicating moderate chemical stability and specific ultraviolet absorption characteristics.

Natural bond orbital analysis decomposes the molecular orbitals into localized two-center bonds and lone pairs, facilitating interpretation of bonding patterns and charge distributions. The methoxy substituents contribute significant electron density to the aromatic system through resonance interactions, while the ester functionality acts as an electron-withdrawing group that modulates the overall electronic properties.

Mulliken population analysis and natural population analysis provide complementary approaches for quantifying atomic charges and bond orders throughout the molecular framework. These calculations reveal the polarization effects of the methoxy substituents and the influence of the ester group on the charge distribution within the aromatic ring system.

Properties

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAGDEMAMZYNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969886 | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-13-5 | |

| Record name | NSC10090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-(3,4-dimethoxyphenyl)propanoic Acid

Another common approach is the esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of strong acid catalysts.

- Reaction conditions:

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Temperature: Reflux conditions (typically 70–80 °C for ethanol reflux)

- Duration: Several hours to ensure complete esterification

- Purification: Recrystallization or distillation to obtain pure ethyl ester

- Industrial adaptation: Continuous flow processes with acid catalysts to improve yield and efficiency

- Reference: General esterification protocols and industrial synthesis descriptions

This method is widely used due to the availability of the acid precursor and the straightforward reaction setup.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation of (E)-Ethyl 3-(3,4-dimethoxyphenyl)-2-propenoate | CuO-Cr2O3 catalyst, H2 gas | 146 °C, 132,391 Torr | High (not specified) | Direct saturation, well-established | Requires high pressure equipment |

| Esterification of 3-(3,4-dimethoxyphenyl)propanoic acid | Ethanol, H2SO4 or p-TsOH | Reflux (70–80 °C), several hours | High (typical for esterifications) | Simple, scalable | Requires acid catalyst, purification needed |

| Multi-step via 3,4-dimethoxybenzyl cyanide | KH2PO4, hydroxylamine hydrochloride, phase-transfer catalyst, alkali | Aqueous decarboxylation, reflux dehydration | Up to 85% (intermediate) | Safe, cost-effective, industrially suitable | Multi-step, requires intermediate isolation |

Chemical Reactions Analysis

Ethyl 3-(3,4-dimethoxyphenyl)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)propionate has diverse applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)propionate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active 3-(3,4-dimethoxyphenyl)propionic acid, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-phenylpropionate

- Molecular Formula : C₁₁H₁₄O₂

- Molar Mass : 178.23 g/mol

- Key Differences : Lacks methoxy substituents, featuring only a phenyl group.

- Applications : Widely used as a flavoring agent (FEMA 2455) due to its fruity aroma .

- Reactivity : The absence of methoxy groups reduces steric hindrance and electronic stabilization, making it less stable under oxidative conditions compared to its dimethoxy analog.

Ethyl 3,4-dimethoxycinnamate

- Molecular Formula : C₁₃H₁₆O₄

- Molar Mass : 236.26 g/mol

- Key Differences: Contains a propenoate (α,β-unsaturated ester) backbone instead of a saturated propionate chain.

- Thermal Stability : The α,β-unsaturation increases susceptibility to thermal degradation compared to saturated esters like Ethyl 3-(3,4-dimethoxyphenyl)propionate.

Ethyl 3-(4-hydroxyphenyl)propionate

- Molecular Formula : C₁₁H₁₄O₃

- Molar Mass : 194.23 g/mol

- Key Differences : Substitutes a hydroxyl group for the 4-methoxy group.

- Biological Activity: Demonstrated antioxidant properties in studies of turmeric extracts, highlighting the role of phenolic -OH groups in radical scavenging .

- Solubility : Increased hydrophilicity compared to dimethoxy derivatives due to hydrogen bonding from the hydroxyl group.

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)propionate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

- Chemical Formula : CHO

- Molecular Weight : 376.40 g/mol

- CAS Number : 94687-10-2

- Log P (Partition Coefficient) : Varies between 1.49 and 3.59 depending on the calculation method used, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

Mechanisms of Biological Activity

This compound exhibits various biological activities through its interaction with specific molecular targets. Its mechanisms include:

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.

- Antimicrobial Activity : this compound has shown promise in inhibiting certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant activity. This property is significant in preventing oxidative stress-related diseases .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various derivatives including this compound against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited notable cytotoxicity, particularly against U-87 cells, indicating its potential as an anticancer agent .

- Antioxidant Activity :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antioxidant Activity | P-gp Substrate |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Ethyl 3-(4-Methoxyphenyl)propionate | Moderate | Low | No |

| Ethyl 3-(3,4-Dihydroxyphenyl)propionate | Low | High | Yes |

This table illustrates the comparative biological activities of this compound with similar compounds, highlighting its unique profile.

Q & A

Basic Research Questions

Q. How can Ethyl 3-(3,4-dimethoxyphenyl)propionate be synthesized and purified for research purposes?

- Methodological Answer : A common synthetic route involves heating 3-(3,4-dimethoxyphenyl)propionamide with 2-(3,4-dimethoxyphenyl)ethylamine under nitrogen at 190°C for 2 hours. The crude product is dissolved in ethyl acetate, washed sequentially with dilute HCl, NaOH, and water, followed by recrystallization from ethanol to yield a pure compound (77% yield) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) to achieve baseline separation .

- Spectroscopy : IR and NMR (¹H, ¹³C) are critical. The IUPAC Standard InChIKey (XFJQZDADXNOFTQ-UHFFFAOYSA-N) and molecular weight (224.2530 g/mol) aid in spectral validation .

Q. How is this compound isolated from natural matrices?

- Methodological Answer : Isolation from natural sources (e.g., Curcuma longa L.) involves silica gel column chromatography and preparative HPLC. Fractions are analyzed via TLC and NMR to confirm identity, as demonstrated for structurally similar dihydroferulic acid ethyl ester .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimize temperature (e.g., 190°C vs. lower), inert gas flow (N₂), and stoichiometric ratios of reactants. Post-synthesis, refine recrystallization solvents (e.g., ethanol vs. methanol) based on solubility profiles to enhance purity .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with triclinic crystal systems (space group P1) provides bond angles (e.g., α = 70.602°, β = 69.613°) and unit cell parameters (a = 10.2154 Å, b = 12.0504 Å). Hydrogen bonding networks (e.g., O8—C28—H28B) are critical for confirming stereochemistry .

Q. How can impurities in synthetic batches of this compound be profiled?

- Methodological Answer : Use LC-MS with a formic acid-modified mobile phase to detect byproducts. Compare retention times and fragmentation patterns against reference standards. Quantify impurities via calibration curves .

Q. What stability studies are relevant for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC-UV. Monitor hydrolysis of the ester group (→3-(3,4-dimethoxyphenyl)propionic acid) and oxidation of methoxy groups. Stability-indicating methods should achieve resolution >2.0 between degradation peaks and the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.